(3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine
Description
Properties
Molecular Formula |
C8H9N3S |
|---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
(3-thiophen-3-yl-1H-pyrazol-5-yl)methanamine |
InChI |
InChI=1S/C8H9N3S/c9-4-7-3-8(11-10-7)6-1-2-12-5-6/h1-3,5H,4,9H2,(H,10,11) |
InChI Key |
WTWYCNBQMBJKAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=NNC(=C2)CN |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
The synthesis of (3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine generally involves multi-step organic synthesis techniques, with several methods reported or adapted from related pyrazole-thiophene compounds.
General Synthetic Strategy
The typical synthetic route involves:
- Construction of the pyrazole ring system.
- Introduction of the thiophene substituent at the 3-position of the pyrazole.
- Functionalization of the 5-position of the pyrazole ring to introduce the methanamine group.
Key Synthetic Steps
Formation of Pyrazole Core
The pyrazole ring can be synthesized via condensation reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents. For example, condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds or diketones under reflux conditions can form substituted pyrazoles.
Introduction of Methanamine Group
The methanamine group at the 5-position of the pyrazole can be introduced by:
- Functionalizing the pyrazole ring at the 5-position with a formyl group (aldehyde), followed by reductive amination to convert the aldehyde to a methanamine.
- Alternatively, direct amination reactions or substitution reactions on suitable leaving groups at the 5-position can be employed.
Example Synthetic Route (Hypothetical)
| Step | Reaction Type | Reagents/Conditions | Product Intermediate | Yield (%) |
|---|---|---|---|---|
| 1 | Pyrazole ring formation | Hydrazine + 1,3-dicarbonyl compound, reflux | 5-formyl-3-bromopyrazole | 70-85 |
| 2 | Suzuki–Miyaura coupling | Pd catalyst, thiophene-3-boronic acid, base, solvent | 3-(thiophen-3-yl)-5-formylpyrazole | 75-90 |
| 3 | Reductive amination | NH3 or amine source, reducing agent (NaBH3CN or similar) | This compound | 65-80 |
This route is consistent with methods used for similar pyrazole-thiophene derivatives.
Alternative Methods
Microwave-Assisted Synthesis: Microwave irradiation has been demonstrated to significantly reduce reaction times and improve yields in pyrazole synthesis and functionalization steps. For example, microwave-assisted condensation and cyclization reactions can reduce hours of reflux to minutes, enhancing efficiency.
Direct Amination: Recent advances have reported direct N-alkylation or amination of pyrazoles using primary amines under catalytic conditions, which might be adapted for methanamine introduction.
Reaction Conditions and Reagents
| Reaction Step | Typical Reagents/Conditions | Notes |
|---|---|---|
| Pyrazole formation | Hydrazine hydrate, diketone or α,β-unsaturated ketone, reflux in ethanol or 1,4-dioxane | May require acidic or basic catalysis |
| Suzuki–Miyaura coupling | Pd(PPh3)4 or Pd(OAc)2 catalyst, K2CO3 or Na2CO3 base, boronic acid, toluene/ethanol solvent, 80–100 °C | Inert atmosphere (N2 or Ar) recommended |
| Reductive amination | Ammonia or primary amine, NaBH3CN or NaBH4 reducing agent, methanol or ethanol solvent, room temperature to mild heating | pH control critical to avoid side reactions |
In-Depth Research Findings
The Suzuki–Miyaura coupling is the most commonly employed method for introducing the thiophene ring at the 3-position of the pyrazole due to its high selectivity and yield.
Microwave-assisted synthesis can reduce reaction times from several hours to minutes, with yields improved by up to 20% in pyrazole functionalization steps, making it a promising method for scale-up.
Reductive amination for methanamine introduction is efficient with sodium cyanoborohydride (NaBH3CN), providing good selectivity and minimizing over-reduction or side reactions.
The compound’s synthesis benefits from green chemistry principles by minimizing hazardous solvents and optimizing reaction conditions to reduce waste.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Conventional multi-step synthesis | Pyrazole formation, Suzuki coupling, reductive amination | Well-established, high purity | Time-consuming, multiple steps |
| Microwave-assisted synthesis | Uses microwave irradiation for key steps | Faster reaction times, higher yields | Requires specialized equipment |
| Direct amination methods | Direct N-alkylation or amination | Simplified steps | May have limited substrate scope |
Chemical Reactions Analysis
Arylmethylenebis(pyrazol-5-ols) via Aldehyde Reactions
Another approach involves visible light-mediated reactions between substituted aldehydes and 3-methyl-1-phenyl-2-pyrazoline-5-one. The reaction proceeds at room temperature, yielding arylmethylenebis(pyrazol-5-ols) in 3–5 hours with fair to excellent yields (e.g., 12%–85%) .
Bis-Pyrazolyl Compounds via Hydrazonoyl Halides
Bis-pyrazolylcarbothioamide reacts with hydrazonoyl halides in refluxing dioxane with triethylamine (TEA) to form substituted bis-pyrazole derivatives. This method demonstrates versatility in constructing complex heterocyclic systems .
Oxidation and Reduction
-
Oxidation : Pyrazole rings are susceptible to oxidation under acidic or basic conditions. For example, hydrogen peroxide (H₂O₂) can oxidize pyrazole derivatives, though specific data for this compound is limited.
-
Reduction : Hydrogen gas with palladium catalysts (e.g., H₂/Pd) reduces nitro groups or unsaturated bonds, though thiophene’s aromaticity may resist reduction under mild conditions .
Substitution Reactions
The methanamine group at the 5-position of the pyrazole ring facilitates nucleophilic substitution. Alkyl halides or acyl chlorides react with the amine group, enabling functionalization. For instance, tert-butyl dicarbonate (Boc) is used to protect amines during synthesis .
Amide Formation
Table 1 compares two protocols for synthesizing thiophene-pyrazole amides:
| Parameter | Protocol A | Protocol B |
|---|---|---|
| Reagents | TiCl₄, pyridine | TiCl₄, DMAP |
| Solvent | Pyridine | Pyridine |
| Yield | 12% | 48% |
| Product | Deprotected pyrazole amide | Unprotected pyrazole amide |
| Workup | Acidic | Acidic |
This underscores the impact of catalyst choice on reaction efficiency .
Challenges and Optimization
-
Low Yields : Acidic workups during amide synthesis can lead to deprotection, necessitating careful pH control.
-
Functional Group Sensitivity : Thiophene’s stability under harsh conditions varies, requiring tailored reaction parameters.
Scientific Research Applications
(3-(Thiophen-3-yl)-1H-pyrazol-5-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of (3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiophene and pyrazole rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and physicochemical differences between (3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine and related compounds:
Key Observations:
- Thiophene Position: Substitution at thiophen-2-yl (e.g., ) vs. Thiophen-2-yl derivatives may exhibit stronger π-π stacking interactions due to proximity to sulfur .
- Pyrazole Substitution:
- 1-Methyl Group () : Enhances lipophilicity (logP increase ~0.5) and may reduce metabolic oxidation of the pyrazole ring.
- Trifluoromethyl (CF₃) () : Introduces electron-withdrawing effects, improving metabolic stability and membrane permeability.
- Pyridine Replacement () : Replacing thiophene with pyridin-3-yl introduces basicity (pKa ~4.5) and hydrogen-bonding capacity, favoring interactions with polar targets.
Biological Activity
(3-(Thiophen-3-yl)-1H-pyrazol-5-yl)methanamine is a heterocyclic compound that combines thiophene and pyrazole rings, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₉N₃S, with a molecular weight of 179.24 g/mol. The unique structure allows for various interactions at the molecular level, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉N₃S |
| Molecular Weight | 179.24 g/mol |
| IUPAC Name | (3-thiophen-3-yl)-1H-pyrazol-5-yl)methanamine |
| InChI Key | WTWYCNBQMBJKAV-UHFFFAOYSA-N |
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The thiophene and pyrazole rings facilitate π-π stacking interactions and hydrogen bonding, enhancing binding affinity and specificity. These interactions can modulate enzymatic activities or receptor functions, leading to various pharmacological effects.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. Compounds similar to this compound have shown efficacy against several cancer cell lines, including A549 lung cancer cells. For instance, studies have reported that certain pyrazole derivatives reduced cell viability significantly, suggesting potential as anticancer agents .
Anti-inflammatory Properties
Pyrazole derivatives are also recognized for their anti-inflammatory activities. The compound may inhibit key inflammatory pathways, making it a candidate for treating inflammatory diseases .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties in preliminary studies. Similar pyrazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential .
Case Studies
Case Study 1: Antitumor Activity
A study evaluated the cytotoxic effects of various pyrazole derivatives on A549 cells. Among the tested compounds, those with structural similarities to this compound exhibited IC50 values ranging from 9.8 to 41.6 µM, indicating promising anticancer activity .
Case Study 2: Anti-inflammatory Effects
In another study focusing on anti-inflammatory properties, compounds derived from pyrazole demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This suggests that this compound could be explored further for therapeutic applications in inflammatory conditions .
Comparative Analysis with Similar Compounds
A comparison with other thiophene and pyrazole derivatives highlights the unique properties of this compound:
| Compound Type | Biological Activity | Notable Features |
|---|---|---|
| Thiophene Derivatives | Moderate Antimicrobial | Lacks pyrazole moiety |
| Pyrazole Derivatives | Strong Antitumor | Lacks thiophene ring |
| This compound | High Antitumor & Anti-inflammatory | Unique dual-ring structure enhancing reactivity |
Q & A
Q. What synthetic strategies are effective for preparing (3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine, and how can reaction conditions be optimized?
A common approach involves cyclocondensation of substituted hydrazines with β-keto thiophene derivatives. For example, phenylhydrazine reacts with dibromo-propanoyl precursors in ethanol under basic conditions (e.g., triethylamine) to form pyrazole cores . Optimization may include solvent selection (e.g., absolute ethanol for improved yield), temperature control (reflux vs. room temperature), and stoichiometric adjustments to minimize side products. Post-synthetic purification via chromatography or recrystallization is critical for isolating the amine-functionalized product .
Q. How can structural characterization of this compound be performed to confirm its purity and regiochemistry?
Combine multiple analytical techniques:
- 1H/13C NMR : Identify proton environments (e.g., pyrazole C-H resonances at δ 6.5–7.5 ppm, thiophene protons at δ 7.0–7.5 ppm) and confirm regiochemistry via coupling patterns .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
- X-ray Crystallography : Resolve ambiguous regiochemistry using SHELX programs for structure refinement .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Antimicrobial Screening : Use gram-positive/negative bacterial strains (e.g., S. aureus, E. coli) via broth microdilution to determine MIC values .
- Anticancer Assays : Test cytotoxicity against leukemia cell lines (e.g., HL-60, K562) using MTT assays, with caspase-3 activation as an apoptosis marker .
Advanced Research Questions
Q. How does structural modification of the pyrazole or thiophene moieties influence cytochrome P450 (CYP) inhibition selectivity?
The compound’s pyrazole-amine scaffold may act as a CYP2A6 inhibitor, similar to 3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine (PPM) . To enhance selectivity:
Q. What computational methods can predict binding modes of this compound to biological targets?
- Molecular Docking : Use AutoDock Vina to model interactions with caspase-3 or CYP2A6, focusing on hydrogen bonds between the methanamine group and catalytic residues.
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (e.g., GROMACS) to identify key binding residues .
Q. How can contradictory data in literature regarding its antimicrobial efficacy be resolved?
Q. What strategies improve the compound’s metabolic stability for in vivo studies?
- Prodrug Design : Mask the primary amine with acetyl or tert-butyloxycarbonyl (Boc) groups to reduce hepatic first-pass metabolism.
- Metabolite Identification : Use LC-MS/MS to track phase I/II metabolites in microsomal incubations .
Methodological Challenges
Q. How can crystallographic data ambiguity due to twinning or poor resolution be addressed?
Q. What analytical workflows are recommended for detecting trace impurities in bulk synthesis?
- HPLC-PDA/MS : Use C18 columns (ACN/water gradient) with UV detection at 254 nm and MS/MS fragmentation for impurity profiling.
- NMR Spiking : Add authentic standards of suspected byproducts (e.g., des-amino derivatives) to confirm co-elution .
Emerging Research Directions
Q. Can this compound serve as a ligand for metal-organic frameworks (MOFs) in catalytic applications?
The thiophene sulfur and pyrazole nitrogen atoms may coordinate to transition metals (e.g., Cu, Pd). Test MOF synthesis via solvothermal reactions and characterize porosity via BET analysis .
Q. What role does the thiophene ring play in photoactive properties for optoelectronic materials?
Evaluate UV-vis absorption/emission spectra in varying solvents. Thiophene’s electron-rich nature may enhance charge-transfer transitions, relevant for organic semiconductors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
